1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an ether linkage, and a methoxy-substituted phenyl group, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the alkylation of 4-methoxy-2-prop-2-enylphenol with ethylene oxide to form 2-(4-methoxy-2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-3-methylpiperidine under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enyl group can be reduced to form a propyl group.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 1-[2-[2-(4-Hydroxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine.
Reduction: 1-[2-[2-(4-Methoxy-2-propylphenoxy)ethoxy]ethyl]-3-methylpiperidine.
Substitution: Various substituted ethers depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole
- 1-Methoxy-2-propanol
- Propylene glycol methyl ether
Uniqueness
Compared to similar compounds, 1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and ether linkage make it a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
1-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C2H2O4/c1-4-6-18-15-19(22-3)8-9-20(18)24-14-13-23-12-11-21-10-5-7-17(2)16-21;3-1(4)2(5)6/h4,8-9,15,17H,1,5-7,10-14,16H2,2-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIULYBNZRIDUAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCOCCOC2=C(C=C(C=C2)OC)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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